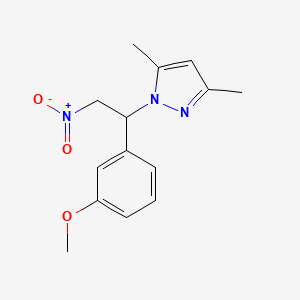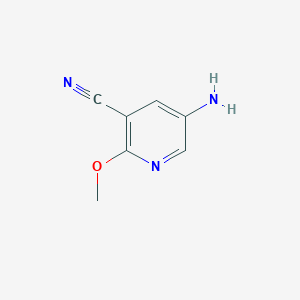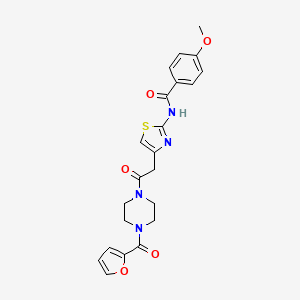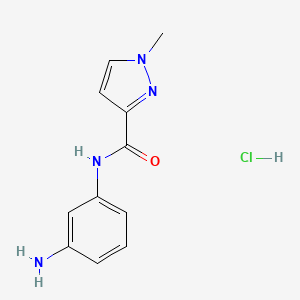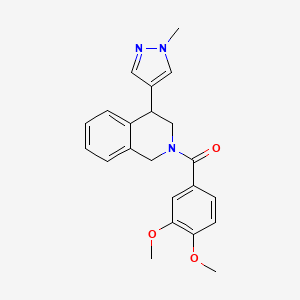![molecular formula C15H22N2O3 B2670483 N-[4-(4-morpholinyl)phenyl]carbamic acid butyl ester CAS No. 431076-52-7](/img/structure/B2670483.png)
N-[4-(4-morpholinyl)phenyl]carbamic acid butyl ester
Übersicht
Beschreibung
“N-[4-(4-morpholinyl)phenyl]carbamic acid butyl ester” is a chemical compound . It is also known as “Butyl [4-(4-morpholinyl)phenyl]carbamate” with a molecular formula of C15H22N2O3 . The average mass of this compound is 278.347 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It consists of a carbamic acid group attached to a butyl ester and a phenyl group attached to a morpholinyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, esters in general undergo reactions such as hydrolysis. In hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst. The reaction is reversible and does not go to completion. The products are a carboxylic acid and an alcohol .Wissenschaftliche Forschungsanwendungen
Novel Amine Protection Strategy
N-[4-(4-morpholinyl)phenyl]carbamic acid butyl ester is involved in innovative chemical syntheses, such as serving as a precursor or intermediary in the development of novel protecting groups for amines. For instance, the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group represents a novel safety-catch amine protection mechanism. This group, relatively stable under acidic conditions, can be activated for further chemical reactions, such as palladium-catalyzed cross-coupling with morpholine, showcasing its utility in complex organic syntheses (Surprenant & Lubell, 2006).
Peptidomimetic Chemistry
The compound also finds its application in peptidomimetic chemistry, where it aids in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid. This synthesis involves a series of steps including reductive amination and intramolecular acetalization, demonstrating the compound's versatility in creating building blocks for peptidomimetics, which are crucial for developing therapeutic agents with improved biological stability and efficacy (Sladojevich, Trabocchi, & Guarna, 2007).
Innovative Drug Prodrugs
Moreover, this compound plays a role in the development of prodrugs, particularly in enhancing the topical delivery of drugs such as naproxen. By modifying the structure to create novel morpholinyl- and methylpiperazinylacyloxyalkyl esters, researchers aim to improve drug solubility and permeability, thereby enhancing therapeutic effectiveness in topical applications (Rautio et al., 2000).
Eigenschaften
IUPAC Name |
butyl N-(4-morpholin-4-ylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-2-3-10-20-15(18)16-13-4-6-14(7-5-13)17-8-11-19-12-9-17/h4-7H,2-3,8-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANGKLACZOJVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


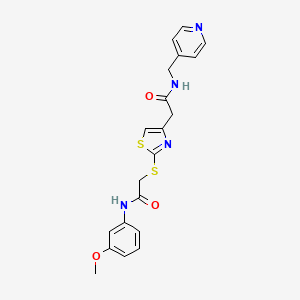
![tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2670403.png)
![N1-(3-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2670404.png)
![N-Ethyl-N-[2-[4-[(2-methylpropan-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2670406.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2670407.png)
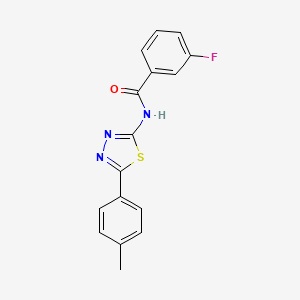
![1-ethyl-3-(3-methoxybenzyl)-7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670411.png)
![N-[(2-aminophenyl)sulfonyl]glycine](/img/structure/B2670412.png)
